(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a 4-bromophenyl group. The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves multi-step organic synthesis One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the product
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts to achieve high enantiomeric purity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pregabalin: An analog of gamma-aminobutyric acid (GABA) used in the treatment of neuropathic pain.
Gabapentin: Another GABA analog used for similar therapeutic purposes.
Uniqueness
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
(1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12-/m0/s1 |
InChI Key |
HXBKFSNTNCFTHX-CABZTGNLSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
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